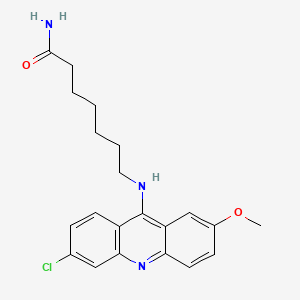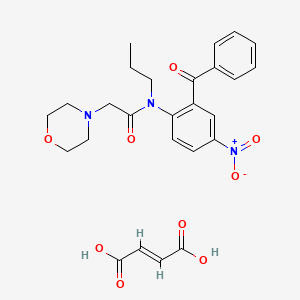
N-Propyl-2'-benzoyl-4'-nitro-2-morpholinoacetanilide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzoyl group, a nitro group, and a morpholino group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate typically involves multiple steps, including electrophilic aromatic substitution, nitration, and acylation reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by the acylation of the benzene ring to attach the benzoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The morpholino group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation of the benzoyl group leads to the formation of a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Propyl-2’-benzoyl-4’-nitroaniline: Similar structure but lacks the morpholino group.
2-Benzoyl-4-nitroaniline: Lacks both the propyl and morpholino groups.
N-Propyl-4’-nitro-2-morpholinoacetanilide: Lacks the benzoyl group
Uniqueness
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is unique due to the presence of all three functional groups (benzoyl, nitro, and morpholino), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
77801-35-5 |
|---|---|
Fórmula molecular |
C26H29N3O9 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-yl-N-propylacetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H25N3O5.C4H4O4/c1-2-10-24(21(26)16-23-11-13-30-14-12-23)20-9-8-18(25(28)29)15-19(20)22(27)17-6-4-3-5-7-17;5-3(6)1-2-4(7)8/h3-9,15H,2,10-14,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
XIXGEKDWDREJRW-WLHGVMLRSA-N |
SMILES isomérico |
CCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


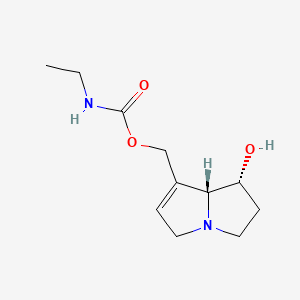
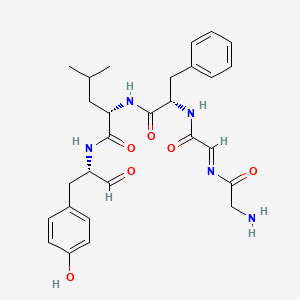
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
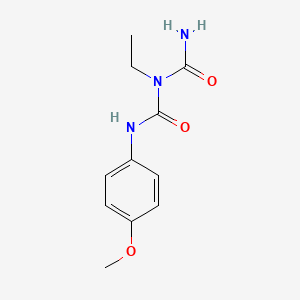
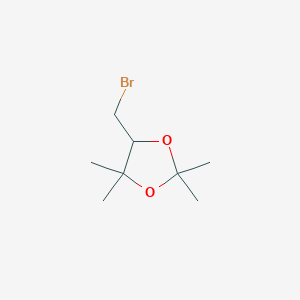
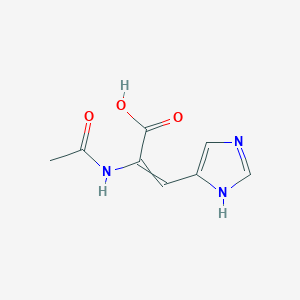
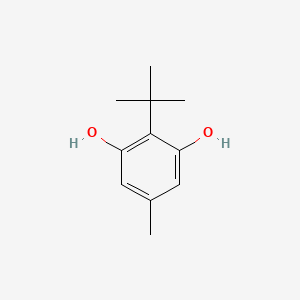

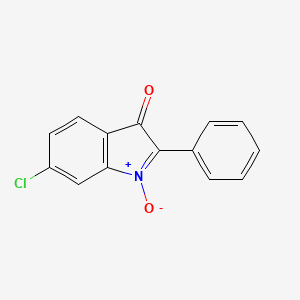
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
